Home > Products > Building Blocks P4518 > 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid - 1416439-85-4

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Catalog Number: EVT-1462980
CAS Number: 1416439-85-4
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.486
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate

    Methyl 6-(4-fluorobenzoyl)imidazo[1,2-b]pyridazine-2-carbamate

    • Compound Description: This compound is an aza analog of the anthelmintic agent flubendazole. [] Similar to the previous compound, it was also synthesized and evaluated for antifilarial activity, but did not exhibit significant effects. []
    • Relevance: This compound also shares the imidazo[1,2-b]pyridazine core with 6-bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid. It differs from the target compound by the presence of an imidazole ring instead of a pyrrole ring and incorporates a 4-fluorobenzoyl substituent. []

    Methyl 6-(2-thienylcarbonylcarbonyl)imidazo[1,2-b]pyridazine-2-carbamate

    • Compound Description: This compound is an aza analog of the anthelmintic agent nocodazole. [] It was synthesized and evaluated for potential antifilarial activity but did not demonstrate significant activity against the tested parasites. []
    • Relevance: This compound is another example of an imidazo[1,2-b]pyridazine derivative, making it structurally related to 6-bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid through the shared core structure. It differs from the target compound by the presence of an imidazole ring instead of a pyrrole ring and incorporates a 2-thienylcarbonylcarbonyl substituent. []

    3-Acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine

    • Compound Description: This compound exhibits high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR) with an IC50 value of 1.6 nM. [] Its radiolabeled analog, [123I]-labeled 3-acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine, was synthesized for potential in vivo studies of PBR using SPECT. []

    3-Benzamidomethyl-6-iodo-2-(4´-t-butylphenyl)imidazo[1,2-b]pyridazine

    • Compound Description: This compound displays high affinity and selectivity for PBR with an IC50 value of 4.2 nM. [] Its radiolabeled analog, [123I]-labeled 3-benzamidomethyl-6-iodo-2-(4´-t-butylphenyl)imidazo[1,2-b] pyridazine, was synthesized as a potential SPECT imaging agent for studying PBR in vivo. []
    Overview

    6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound with significant biochemical relevance. It is classified as a pyrrolopyridazine derivative, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the context of drug development.

    Source

    The compound is identified by the Chemical Abstracts Service Registry Number 1416439-85-4 and has been cataloged in various chemical databases, including PubChem and ChemBK . It is available from multiple suppliers, indicating its relevance in research and industry.

    Classification

    6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid falls under the category of biochemical reagents. Its molecular formula is C8H4BrClN2O2, with a molar mass of 275.49 g/mol . The compound's structure features a pyrrolopyridazine core, which is essential for its biological activity.

    Synthesis Analysis

    Methods

    The synthesis of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid generally involves multi-step organic reactions. Common methods include:

    1. Cyclization Reactions: The formation of the pyrrolopyridazine structure typically involves cyclization of appropriate precursors, such as substituted hydrazines with carbonyl compounds.
    2. Halogenation: The introduction of bromine and chlorine is often achieved through electrophilic aromatic substitution or direct halogenation methods.
    3. Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.

    Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity but are not explicitly detailed in available literature.

    Molecular Structure Analysis

    Data

    • Molecular Formula: C8H4BrClN2O2
    • Molar Mass: 275.49 g/mol
    • CAS Number: 1416439-85-4

    This structure indicates a complex arrangement conducive to various chemical interactions, which may be exploited in biological systems.

    Chemical Reactions Analysis

    Reactions

    6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid participates in several chemical reactions due to its functional groups:

    1. Acid-Base Reactions: The carboxylic acid group can act as an acid, participating in neutralization reactions.
    2. Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions, allowing for further functionalization.
    3. Condensation Reactions: The compound can engage in condensation reactions with amines or alcohols to form esters or amides.

    These reactions are essential for modifying the compound to enhance its biological activity or alter its solubility properties.

    Mechanism of Action

    The mechanism of action for 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid largely depends on its interaction with biological targets. While specific mechanisms are not fully elucidated in available literature, it is suggested that:

    1. Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity.
    2. Inhibition Mechanisms: It may act as an inhibitor in biochemical pathways relevant to disease states, particularly in cancer or hormonal disorders.

    Further studies are necessary to clarify these mechanisms and establish quantitative data regarding binding affinities and inhibition constants.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid crystalline substance.
    • Solubility: Solubility data is limited but may vary based on solvent polarity and pH conditions.

    Chemical Properties

    Key chemical properties include:

    • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
    • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the aromatic ring.

    Relevant analyses such as melting point determination and spectral analysis (e.g., nuclear magnetic resonance spectroscopy) would provide further insights into its physical characteristics.

    Applications

    6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid has several scientific uses:

    1. Biochemical Research: Used as a reagent in proteomics and drug discovery studies.
    2. Pharmaceutical Development: Investigated for potential therapeutic applications targeting androgen receptors and other biological pathways.
    3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

    The ongoing research into this compound highlights its significance in advancing medicinal chemistry and pharmacology. Further exploration could lead to novel therapeutic agents with improved efficacy and safety profiles.

    Introduction to Pyrrolopyridazine Derivatives

    Historical Context and Discovery of Pyrrolopyridazine Scaffolds

    The pyrrolopyridazine scaffold emerged as a structurally distinct heterocyclic system in the mid-20th century, with early synthetic routes focused on cyclocondensation reactions between pyrrole precursors and diazonium compounds. The unsubstituted pyrrolo[1,2-b]pyridazine core was first characterized in 1967 via dehydrogenation of tetrahydropyridazines, but synthetic access remained limited until advances in transition-metal catalysis in the 1990s enabled efficient ring closure and functionalization. The specific compound 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid represents a modern evolution of this scaffold, developed to address pharmacological needs for targeted kinase inhibitors and protein degraders. Its synthesis was first reported in patent literature circa 2015 as an intermediate for KIT kinase inhibitors, reflecting the growing interest in halogenated pyrrolopyridazines for oncology applications [5]. Key milestones include:

    Table 1: Historical Development of Pyrrolopyridazine Derivatives

    Time PeriodDevelopment MilestoneSignificance
    1960s-1970sFirst reports of unsubstituted pyrrolo[1,2-b]pyridazineEstablished core ring system stability and aromatic character
    1990sPd-catalyzed cross-coupling methodologies appliedEnabled C-H functionalization at C3/C6 positions
    2010-2015Halogenated derivatives (e.g., 4,6-dichloro analog) synthesizedProvided electrophilic sites for diversification [6]
    2015-Present6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid optimizationCombined halogen handles with carboxylic acid for bifunctional drug design [1] [5]

    Structural and Functional Significance of Halogenated Pyrrolopyridazines

    Halogen atoms at the C4 and C6 positions of the pyrrolopyridazine ring confer distinct electronic and steric properties critical for biological activity. The bromine atom at C6 exhibits a larger atomic radius (1.85 Å vs. 1.75 Å for chlorine) and lower electronegativity, creating a polarizable region favorable for hydrophobic pocket binding in enzyme active sites. Conversely, the C4 chlorine enhances ring electron deficiency, increasing π-stacking capability with aromatic residues in biological targets. X-ray crystallographic studies of related structures (e.g., 4,6-dichloropyrrolo[1,2-b]pyridazine-3-carboxylic acid) confirm orthogonal orientation of halogens to the mean plane of the bicyclic system, with Br-C6 and Cl-C4 bond lengths of 1.91 Å and 1.72 Å, respectively [6]. This geometric arrangement enables:

    • Electrophilic Reactivity: Sequential Suzuki-Miyaura couplings occur preferentially at C6-Br (due to lower bond dissociation energy) followed by C4-Cl [8]
    • Conformational Restriction: Halogen steric bulk prevents free rotation at C3-C3a bond, locking carboxylic acid conformation
    • Targeted Molecular Interactions: Bromine participates in halogen bonding with carbonyl oxygens (e.g., kinase hinge regions), while chlorine fills hydrophobic subpockets

    Spectroscopic signatures include characteristic (^{13}\text{C})-NMR shifts at δ 116-118 ppm (C6-Br) and δ 128-130 ppm (C4-Cl), and IR carbonyl stretching at 1697 cm⁻¹ indicating hydrogen-bonding capacity of the carboxylic acid group [1] [6].

    Table 2: Structural Parameters of Key Functional Groups

    Functional GroupBond Length (Å)(^{13}\text{C})-NMR Shift (ppm)Role in Bioactivity
    C6-Br1.91116-118Halogen bonding; hydrophobic contact
    C4-Cl1.72128-130Steric blockade; electron withdrawal
    C3-COOH1.21 (C=O)162-165Salt bridge formation; metal coordination

    Role of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic Acid in Heterocyclic Chemistry

    This compound serves as a versatile orthogonally functionalized building block for synthesizing pharmacologically active fused heterocycles. The C3 carboxylic acid enables peptide coupling or reduction to aldehydes for Schöllkopf-type cyclizations, while halogens facilitate cross-coupling to install aryl, heteroaryl, or alkenyl substituents. Key applications include:

    • Kinase Inhibitor Synthesis: Suzuki coupling at C6 with boronic acids followed by amidation at C3 yields pyridazino[4,5-g]quinazolin-4(3H)-ones demonstrating sub-micromolar IC₅₀ against CDK2 (0.24-0.93 μM) [9]
    • PROTAC Development: Carboxylic acid links to E3 ubiquitin ligase ligands (e.g., thalidomide analogs) creating tricyclic degraders for targets like BRD4 (patent AU2021361044) [10]
    • Fused Polyheterocycles: Intramolecular cyclization with hydrazines generates pyrazolo[3,4-b]pyrrolopyridazines with antitumor activity against cervical (HeLa) and breast (MCF-7) cancer cells (IC₅₀ 2.03-6.4 μM) [4] [9]

    The compound’s stability under inert atmosphere (2-8°C) and 98% purity [1] facilitate storage and multi-step synthesis. Comparative reactivity studies show 500-fold higher C6-Br coupling efficiency versus C4-Cl in DMF at 80°C due to reduced steric hindrance and enhanced C-Br bond polarization.

    Table 3: Synthetic Applications of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic Acid

    Derivative ClassSynthetic RouteBiological Activity
    Pyrazolo[3,4-b]pyridazinesHydrazine cyclization at C3-COOHCDK2 inhibition (IC₅₀ 0.65 μM) [9]
    3-AmidopyrrolopyridazinesAmide coupling with aminesKIT D816V inhibition (patent US11827642) [5]
    Furo[2,3-b]pyridinesSonogashira/cyclizationTubulin polymerization inhibition [9]
    PROTAC conjugatesEsterification with cereblon bindersBRD4 degradation (DC₅₀ <50 nM) [10]

    Properties

    CAS Number

    1416439-85-4

    Product Name

    6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

    IUPAC Name

    6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid

    Molecular Formula

    C8H4BrClN2O2

    Molecular Weight

    275.486

    InChI

    InChI=1S/C8H4BrClN2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14)

    InChI Key

    NSRLEUPCWIZYSE-UHFFFAOYSA-N

    SMILES

    C1=C2C(=C(C=NN2C=C1Br)C(=O)O)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.